Lithium iodoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3IO2.Li/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCFQIDTJPHHFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ILiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2070346 | |

| Record name | Lithium iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65749-30-6 | |

| Record name | Acetic acid, 2-iodo-, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065749306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-iodo-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium iodoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Lithium Iodoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of lithium iodoacetate. The information is curated for professionals in research and development who require detailed data for experimental design and drug development applications.

Chemical and Physical Properties

This compound is the lithium salt of iodoacetic acid. It is an organoiodine compound that serves as a valuable tool in biochemical research, primarily due to the reactivity of the iodoacetate anion. The quantitative properties of this compound are summarized below for easy reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₂H₂ILiO₂ (or ICH₂COOLi) | [1][2][3] |

| Molecular Weight | 191.88 g/mol | [2] |

| IUPAC Name | lithium 2-iodoacetate | [1] |

| CAS Number | 65749-30-6 | [2] |

| Melting Point | 239 °C (decomposes) | [4] |

| Boiling Point | Decomposes upon heating | N/A |

| Solubility | Soluble in water. Lithium salts, in general, show solubility in polar organic solvents like ethanol. | [5][6][7][8] |

| Appearance | White to light yellow crystalline powder. | N/A |

| Stability & Storage | Stable under recommended storage conditions (room temperature). It is light-sensitive and may discolor to yellow upon storage. For use in biological samples, it is often recommended to store tubes in a dark and cool place. | [2][9] |

Chemical Structure

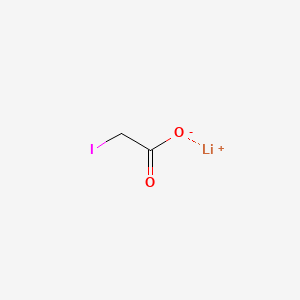

This compound is an ionic compound consisting of a lithium cation (Li⁺) and an iodoacetate anion (ICH₂COO⁻). The iodoacetate anion is a derivative of acetic acid where one of the alpha-hydrogens is substituted with an iodine atom. This substitution is key to its chemical reactivity, particularly its ability to act as an alkylating agent.

Below is a diagram representing the ionic association of lithium and iodoacetate.

Caption: Ionic structure of this compound.

Biological Activity: Inhibition of Glycolysis

Iodoacetate is a well-characterized inhibitor of the glycolytic pathway.[10][11] Its primary mechanism of action is the irreversible inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[12][13] This inhibition occurs through the alkylation of a critical cysteine residue in the active site of GAPDH. By blocking this key enzyme, iodoacetate prevents the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, effectively halting glycolysis and subsequent ATP production.[14]

The following diagram illustrates the point of inhibition by iodoacetate in the glycolytic pathway.

Caption: Inhibition of GAPDH by Iodoacetate in Glycolysis.

Experimental Protocols

The following provides a generalized methodology for studying the inhibitory effect of iodoacetate on GAPDH activity in cell lysates, based on common experimental practices.[15][16]

Objective

To determine the inhibitory effect of this compound on the enzymatic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in a cellular extract.

Materials

-

Cell culture of interest (e.g., astrocytes)[15]

-

This compound stock solution

-

Incubation buffer (e.g., 1.8 mM CaCl₂, 1 mM MgCl₂, 5.4 mM KCl, 145 mM NaCl, 0.8 mM Na₂HPO₄, 20 mM HEPES, 5 mM D-Glucose, pH 7.4)[15]

-

Lysis buffer

-

Protein quantification assay (e.g., Bradford or BCA)

-

GAPDH activity assay buffer (containing substrate glyceraldehyde-3-phosphate and NAD⁺)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Experimental Workflow

Caption: Workflow for GAPDH Inhibition Assay.

Procedure

-

Cell Treatment:

-

Preparation of Cell Lysate:

-

After incubation, wash the cells to remove the iodoacetate.

-

Lyse the cells using a suitable lysis buffer to release the cytosolic contents.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

-

-

Protein Quantification:

-

Determine the total protein concentration in each cell lysate sample using a standard protein assay. This is necessary for normalizing the enzyme activity.

-

-

GAPDH Activity Assay:

-

In a microplate or cuvette, add the cell lysate to the GAPDH activity assay buffer.

-

The reaction is initiated by the addition of the substrate, glyceraldehyde-3-phosphate.

-

The activity of GAPDH is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.[15]

-

-

Data Analysis:

-

Calculate the specific activity of GAPDH (nmol/min/mg of protein) for each sample.[16]

-

Determine the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion

This compound is a potent biochemical tool, primarily utilized for its ability to inhibit the glycolytic enzyme GAPDH. A thorough understanding of its chemical properties, structure, and mechanism of action is crucial for its effective application in research and development. The data and protocols presented in this guide offer a foundational resource for scientists and professionals working with this compound.

References

- 1. Acetic acid, 2-iodo-, lithium salt (1:1) | C2H2ILiO2 | CID 23677321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 4. This compound | CAS#:65749-30-6 | Chemsrc [chemsrc.com]

- 5. Lithium iodide | 10377-51-2 [chemicalbook.com]

- 6. Lithium compounds with good solubility in organic solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. escholarship.org [escholarship.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Iodoacetate lithium + heparin lithium tubes - PMS Partners Medical Solution [pms.com.ro]

- 10. youtube.com [youtube.com]

- 11. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Lithium Iodoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of lithium iodoacetate, a crucial reagent in various biochemical and pharmaceutical research applications. The following sections detail a robust synthesis protocol based on the neutralization of iodoacetic acid, a thorough purification method using recrystallization, and quantitative data to support these procedures.

Synthesis of this compound via Neutralization

The synthesis of this compound can be effectively achieved through the neutralization reaction of iodoacetic acid with a stoichiometric amount of a lithium base, such as lithium hydroxide. This method is straightforward, scalable, and yields a product of high purity upon proper workup and purification.

Experimental Protocol: Synthesis

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve 18.6 g (0.1 mol) of iodoacetic acid in 100 mL of deionized water.

-

Neutralization: While stirring the iodoacetic acid solution, slowly add a solution of 4.2 g (0.1 mol) of lithium hydroxide monohydrate dissolved in 50 mL of deionized water. Monitor the pH of the reaction mixture continuously. The addition is complete when the pH of the solution reaches approximately 7.0.

-

Reaction Completion and Concentration: Once the neutralization is complete, remove the pH meter and continue stirring the solution at room temperature for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution is then concentrated under reduced pressure using a rotary evaporator at a bath temperature of 50-60°C until a precipitate begins to form.

-

Isolation of Crude Product: The concentrated solution is cooled in an ice bath for 1-2 hours to facilitate further precipitation of the crude this compound. The solid product is then collected by vacuum filtration, washed with a small amount of ice-cold deionized water, and then with a small amount of cold acetone to aid in drying. The crude product is dried in a vacuum oven at 40°C overnight.

Purification of this compound by Recrystallization

Purification of the crude this compound is essential to remove any unreacted starting materials or side products. Recrystallization is a highly effective method for this purpose. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures and sparingly soluble at low temperatures is ideal. For this compound, a mixed solvent system of ethanol and water is proposed.

Experimental Protocol: Purification

-

Dissolution: Transfer the crude this compound to a 250 mL Erlenmeyer flask. Add a minimal amount of a 9:1 (v/v) mixture of ethanol and deionized water. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration step using a pre-warmed funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The initiation of crystallization may be observed as the solution cools. To maximize the yield of purified crystals, subsequently place the flask in an ice bath for at least one hour.

-

Isolation and Drying of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of the cold ethanol-water solvent mixture, followed by a wash with cold acetone. Dry the purified this compound crystals in a vacuum oven at 40°C to a constant weight.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis and purification of this compound as described in the protocols above.

| Parameter | Value | Notes |

| Synthesis | ||

| Iodoacetic Acid (FW: 185.95 g/mol ) | 18.6 g (0.1 mol) | Starting material |

| Lithium Hydroxide Monohydrate (FW: 41.96 g/mol ) | 4.2 g (0.1 mol) | Neutralizing agent |

| Deionized Water (Reaction) | 150 mL | Solvent |

| Theoretical Yield of this compound (FW: 191.88 g/mol ) | 19.2 g (0.1 mol) | Based on 1:1 stoichiometry |

| Expected Crude Yield | 17.3 - 18.2 g | Corresponds to a 90-95% yield |

| Purification | ||

| Recrystallization Solvent | 9:1 Ethanol:Water (v/v) | Adjust volume as needed |

| Expected Purified Yield | 15.4 - 16.5 g | Corresponds to an 80-86% overall yield |

| Expected Purity | >98% | As determined by titration or spectroscopic methods |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis and purification of this compound.

Caption: Neutralization reaction for this compound synthesis.

An In-depth Technical Guide to the Mechanism of Action of Lithium Iodoacetate in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct biological effects of lithium iodoacetate as a combined salt are not extensively documented in dedicated literature. This guide synthesizes the well-established, independent mechanisms of its constituent ions: the iodoacetate anion and the lithium cation. In aqueous biological systems, it is presumed that this compound dissociates, and its activity is a composite of the individual actions of these two moieties.

Core Mechanism of Action: A Dual-Component Model

This compound's mechanism of action is twofold, driven by its dissociation into iodoacetate (an alkylating agent and glycolysis inhibitor) and lithium (a cation that modulates multiple signaling pathways).

-

The Iodoacetate (IA) Anion: Primarily targets the glycolytic pathway by irreversibly inhibiting the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2] This action stems from its ability to act as a sulfhydryl-reactive alkylating agent, specifically targeting cysteine residues within the active site of enzymes like GAPDH.[3][4]

-

The Lithium (Li+) Cation: Exerts its effects by competing with magnesium (Mg²⁺) and inhibiting key enzymes, most notably Glycogen Synthase Kinase-3β (GSK-3β) and Inositol Monophosphatase (IMPase).[5][6] This leads to the modulation of a wide array of downstream signaling cascades involved in cellular proliferation, survival, and metabolism.

The Iodoacetate Moiety: Potent Glycolytic Inhibition

The primary and most characterized action of the iodoacetate component is the disruption of cellular energy metabolism.

Irreversible Inhibition of GAPDH

Iodoacetate covalently modifies a critical cysteine residue (Cys149 in humans) in the active site of GAPDH. This carboxymethylation prevents the enzyme from binding its substrate, glyceraldehyde-3-phosphate, thereby halting the glycolytic pathway at this crucial step.[2][4] This blockade leads to a rapid depletion of downstream glycolytic intermediates and a cessation of ATP and NADH production from glycolysis.[7][8]

Cellular Consequences of Glycolysis Blockade

The inhibition of GAPDH triggers a cascade of detrimental cellular events:

-

ATP Depletion: The halt in glycolysis leads to a rapid and severe drop in intracellular ATP levels, compromising all energy-dependent cellular processes.[7][9][10]

-

Oxidative Stress: The disruption of normal metabolism can lead to an increase in reactive oxygen species (ROS) and mitochondrial stress.[10]

-

Cytotoxicity: Prolonged energy depletion and oxidative stress ultimately lead to cell death, which can occur through necrosis or apoptosis depending on the cell type and the concentration of iodoacetate.[11][12] This cytotoxic effect has been explored for its potential as an anticancer agent, as many cancer cells are highly dependent on glycolysis (the Warburg effect).[11][13][14]

The Lithium Cation: A Broad-Spectrum Kinase and Phosphatase Modulator

The lithium ion does not have a single target but rather modulates several intracellular signaling pathways, primarily by inhibiting enzymes that are dependent on Mg²⁺.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Lithium is a direct and indirect inhibitor of GSK-3β, a serine/threonine kinase that acts as a key negative regulator in numerous signaling pathways.[6]

-

Direct Inhibition: Li⁺ competes with Mg²⁺, a necessary cofactor for GSK-3β's kinase activity.[6]

-

Indirect Inhibition: Li⁺ can lead to the phosphorylation of GSK-3β at Ser9, an inhibitory modification, via upstream kinases like Akt.[15]

Inhibition of GSK-3β de-represses its target pathways, most notably the Wnt/β-catenin pathway, promoting gene transcription related to cell survival and proliferation.[6]

Inhibition of Inositol Monophosphatase (IMPase)

Lithium uncompetitively inhibits IMPase, an enzyme crucial for the recycling of inositol in the phosphatidylinositol (PI) signaling pathway.[5][16] This inhibition leads to a depletion of the cellular pool of myo-inositol, which in turn dampens the generation of the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][16] This action is thought to be central to lithium's mood-stabilizing effects in the treatment of bipolar disorder.[17]

References

- 1. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]

- 3. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Skeletal-Protecting Action and Mechanisms of Action for Mood-Stabilizing Drug Lithium Chloride: Current Evidence and Future Potential Research Areas [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Impacts of iodoacetic acid on reproduction: current evidence, underlying mechanisms, and future research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential killing and radio-modifying effects of iodoacetate in mammalian normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies of the Antitumor Activity of Iodacetate in the Liposomal Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Low-dose lithium supplementation promotes adipose tissue browning and sarco(endo)plasmic reticulum Ca2+ ATPase uncoupling in muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. The Mechanisms of Lithium Action: The Old and New Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

Lithium Iodoacetate: A Technical Guide to its Discovery, History, and Application as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium iodoacetate (Li-IAA), the lithium salt of iodoacetic acid, is a research chemical primarily utilized for its inhibitory effects on metabolic pathways, specifically glycolysis. This technical guide provides a comprehensive overview of the discovery, history, and scientific applications of this compound. While the history of this compound as a distinct entity is not extensively documented, its utility is derived from the well-characterized actions of its constituent ions: the metabolic inhibitory properties of the iodoacetate anion and the diverse signaling modulation of the lithium cation. This document details its synthesis, mechanism of action, and provides key experimental protocols. Quantitative data from studies on iodoacetate are summarized, and the signaling pathways affected by both iodoacetate and lithium are visually represented.

Introduction: A Tale of Two Ions

The significance of this compound in research is not rooted in a singular discovery but rather in the convergence of two distinct historical streams of scientific inquiry: the study of iodoacetate as a potent metabolic inhibitor and the exploration of lithium's wide-ranging effects on cellular signaling.

Iodoacetic acid, and its salts, emerged as crucial tools in early 20th-century biochemistry for their ability to alkylate cysteine residues in proteins.[1] This property led to their use as irreversible inhibitors of enzymes with critical cysteine residues in their active sites.[1] A prime target for iodoacetate is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), making it a valuable compound for studying cellular metabolism and the effects of glycolytic inhibition.[2][3]

Concurrently, lithium salts have a long history in medicine, dating back to the 19th century.[4] Their therapeutic use in psychiatry, particularly for bipolar disorder, was rediscovered in the mid-20th century.[4] Modern research has elucidated lithium's mechanism of action, revealing its ability to modulate key intracellular signaling pathways, most notably through the inhibition of glycogen synthase kinase-3β (GSK-3β) and inositol monophosphatase.[5]

This compound, therefore, represents a compound with the potential for dual action: the well-defined inhibition of glycolysis by the iodoacetate anion and the broader modulation of cellular signaling by the lithium cation. While sodium iodoacetate is more commonly cited in the literature, this compound is commercially available and used in specific applications, such as a glucose preservative in blood collection tubes in conjunction with the anticoagulant lithium heparin.[6][7]

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not abundant in peer-reviewed literature, a standard and plausible method involves the neutralization of iodoacetic acid with a lithium base.

Reaction:

ICH₂COOH + LiOH → ICH₂COOLi + H₂O

Conceptual Protocol:

-

Dissolution: Iodoacetic acid is dissolved in a suitable solvent, such as deionized water or ethanol.

-

Neutralization: A stoichiometric amount of lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) is slowly added to the iodoacetic acid solution with constant stirring. The reaction with lithium hydroxide is an acid-base neutralization, while the reaction with lithium carbonate will produce carbon dioxide gas.

-

pH Monitoring: The pH of the solution is monitored, and the lithium base is added until a neutral pH is achieved.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Crystallization and Drying: The resulting solid this compound is collected and can be further purified by recrystallization. The final product should be dried under a vacuum to remove any residual solvent and water.

It is important to note that iodoacetic acid and its salts are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Mechanism of Action

The biochemical effects of this compound are best understood by considering the individual actions of its constituent ions.

Iodoacetate: Inhibition of Glycolysis

The primary and most well-documented action of the iodoacetate anion is the irreversible inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[3]

-

Alkylation of Cysteine: GAPDH contains a critical cysteine residue (Cys152 in human GAPDH) in its active site.[3] Iodoacetate acts as an alkylating agent, forming a covalent thioether bond with the sulfhydryl group of this cysteine residue.[1]

-

Enzyme Inactivation: This covalent modification of the active site renders the enzyme inactive, preventing it from catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[3]

-

Blockade of Glycolysis: The inhibition of GAPDH creates a bottleneck in the glycolytic pathway, leading to a cessation of ATP and NADH production from glucose metabolism downstream of this step.[2]

Lithium: Modulation of Cellular Signaling

The lithium cation is known to influence several key signaling pathways, primarily through the inhibition of specific enzymes:

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Lithium directly inhibits GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[5] Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, a key component of the Wnt signaling pathway.

-

Inositol Monophosphatase (IMPase) Inhibition: Lithium also inhibits IMPase, an enzyme in the phosphoinositide signaling pathway. This inhibition leads to a depletion of myo-inositol and can affect downstream signaling events mediated by inositol phosphates.

Quantitative Data

The majority of quantitative data on the inhibitory effects on glycolysis pertains to the iodoacetate anion, with the cation (sodium or lithium) generally not considered to significantly impact its direct enzymatic inhibition.

| Parameter | Value | Cell Line/System | Reference |

| Iodoacetate (IA) | |||

| Half-maximal effect on lactate production | < 100 µM | Cultured Astrocytes | [8] |

| Half-maximal effect on GSH depletion | ~100 µM | Cultured Astrocytes | [8] |

| IC₅₀ for GAPDH Specific Activity | 2.5 µM | HeLa and RKO cell lysates | [9] |

| Iodoacetamide (IAA) - for comparison | |||

| Half-maximal effect on lactate production | ~1 mM | Cultured Astrocytes | [10] |

| Half-maximal effect on GSH depletion | ~10 µM | Cultured Astrocytes | [8] |

Experimental Protocols

The following is a representative protocol for determining the inhibitory effect of this compound on GAPDH activity.

In Vitro GAPDH Activity Inhibition Assay

This assay measures the enzymatic activity of GAPDH by monitoring the reduction of NAD⁺ to NADH, which can be quantified spectrophotometrically at 340 nm.

Materials:

-

Purified GAPDH enzyme

-

This compound stock solution

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 5 mM EDTA)

-

Glyceraldehyde-3-phosphate (G3P) substrate solution

-

β-Nicotinamide adenine dinucleotide (NAD⁺) solution

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents: Prepare fresh solutions of G3P and NAD⁺ in the assay buffer. Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, NAD⁺, and various concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.

-

Enzyme Addition: Add the purified GAPDH to all wells to a final concentration that provides a linear reaction rate over the measurement period.

-

Pre-incubation: Pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C) to allow for the inhibitory reaction to occur.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the G3P substrate to all wells.

-

Spectrophotometric Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Visualization of Affected Pathways

Glycolysis Pathway and Iodoacetate Inhibition

The following diagram illustrates the central role of GAPDH in the glycolytic pathway and its inhibition by iodoacetate.

References

- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Lithium and neuroprotection: a review of molecular targets and biological effects at subtherapeutic concentrations in preclinical models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lodoacetate lithium + heparin lithium tubes | Deltalab Group [deltalabgroup.com]

- 7. Iodoacetate lithium + heparin lithium tubes - PMS Partners Medical Solution [pms.com.ro]

- 8. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Stability of Lithium Iodoacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium iodoacetate is a crucial metabolic inhibitor, primarily utilized in glycolysis research. The integrity of experimental data derived from its use is fundamentally dependent on its physical and chemical stability. This guide provides an in-depth analysis of the stability profile of this compound, addressing its susceptibility to environmental factors such as pH, light, and temperature. While specific kinetic data for this compound is sparse in publicly available literature, this document outlines the expected stability characteristics based on the known properties of iodoacetic acid and its salts. Furthermore, it furnishes detailed experimental protocols, aligned with ICH guidelines, for researchers to ascertain its stability under their specific laboratory conditions. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of comprehension.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment.

| Property | Description |

| Chemical Formula | C₂H₂ILiO₂ |

| Molecular Weight | 191.88 g/mol |

| Appearance | White to light yellow crystalline powder.[1] A change in color, particularly to yellow, may indicate degradation.[2] |

| Solubility | Soluble in water.[1] |

Chemical Stability Profile

The chemical stability of this compound is paramount for its function as a reliable enzymatic inhibitor. Degradation can lead to a loss of potency and the introduction of confounding variables in experimental settings.

Hydrolytic Stability

This compound's stability in aqueous solutions is significantly influenced by pH. The carbon-iodine bond is susceptible to hydrolysis, a process that can be catalyzed by both acidic and alkaline conditions.

Table 1: Predicted pH-Dependent Stability of this compound

| pH Condition | Expected Degradation Rate | Potential Degradation Products |

| Acidic (pH < 4) | Increased | Iodoacetic acid, Iodide ions |

| Neutral (pH ~7) | Relatively Stable | Minimal degradation expected over short periods. |

| Alkaline (pH > 8) | Significantly Increased | Glycolate, Iodide ions |

Experimental Protocol: pH-Dependent Stability (Hydrolysis Study)

This protocol is designed to evaluate the susceptibility of this compound to hydrolysis across a range of pH values, as recommended by ICH guidelines for stress testing.[3]

-

Preparation of Solutions: Prepare a stock solution of this compound in purified water. Create a series of buffered solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Incubation: Dilute the this compound stock solution in each buffer to a known final concentration. Transfer aliquots of each solution into separate, sealed containers. Incubate these samples at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), remove a sample from each pH condition.

-

Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to detect the formation of any degradation products.

-

Data Analysis: Plot the natural logarithm of the this compound concentration against time for each pH to determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under each condition.

References

An In-depth Technical Guide to the Solubility of Lithium Iodoacetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium iodoacetate (ICH₂COOLi) is a salt of iodoacetic acid that finds applications in biochemical research, particularly in the study of cysteine peptidases. A thorough understanding of its solubility in various solvents is crucial for its effective use in experimental design, formulation development, and chemical synthesis. This guide provides an overview of the expected solubility of this compound in common laboratory solvents and details a standardized protocol for its experimental determination.

Estimated Solubility of this compound

Based on the solubility characteristics of lithium acetate, a structurally similar compound, the expected qualitative solubility of this compound is summarized in Table 1. Lithium salts of small organic acids are generally soluble in polar solvents. Lithium acetate is highly soluble in water, moderately soluble in polar organic solvents like methanol and ethanol, and has limited solubility in non-polar organic solvents[1][2]. It is anticipated that this compound will follow a similar trend.

Table 1: Estimated Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Solvent Type | Expected Qualitative Solubility |

| Water | H₂O | Polar Protic | Highly Soluble |

| Methanol | CH₃OH | Polar Protic | Soluble to Moderately Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble to Moderately Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |

Note: This data is an estimation based on the known solubility of lithium acetate and general solubility principles. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid compound such as this compound in a liquid solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous grade solvents (Water, Methanol, Ethanol, DMSO, DMF)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Thermostatically controlled incubator or oven

-

Syringe filters (e.g., 0.22 µm PTFE or equivalent)

-

Volumetric flasks and pipettes

-

Vials with airtight seals

-

Analytical instrumentation for concentration measurement (e.g., HPLC, ICP-OES, or gravimetric analysis)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a pre-warmed syringe to prevent precipitation of the solute.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Concentration Determination (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the dried this compound is achieved.

-

Calculate the solubility as the mass of the dissolved this compound per unit mass or volume of the solvent.

-

-

Concentration Determination (Instrumental Analysis):

-

Accurately dilute a known volume or mass of the filtered saturated solution with a suitable solvent.

-

Analyze the concentration of the diluted sample using a calibrated analytical instrument. For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the lithium concentration would be suitable.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

3.3. Data Reporting

Solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L), along with the temperature at which the measurement was made.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

References

The Reactivity of Lithium Iodoacetate with Thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of lithium iodoacetate with thiols, a fundamental reaction in biochemistry and drug development. The principles discussed are broadly applicable to iodoacetates in general, with the lithium cation largely acting as a spectator ion. This document details the underlying chemical mechanism, kinetic parameters, influencing factors, and established experimental protocols for the alkylation of thiol groups, particularly the sulfhydryl side chains of cysteine residues in proteins.

Core Principles of Reactivity

This compound is an alkylating agent that covalently modifies thiol groups through a bimolecular nucleophilic substitution (SN2) reaction. The primary target of iodoacetate in a biological context is the sulfhydryl group (-SH) of cysteine residues within proteins and peptides.

The reaction proceeds via the nucleophilic attack of the deprotonated thiol, the thiolate anion (-S⁻), on the electrophilic carbon atom of iodoacetate. This results in the formation of a stable thioether bond and the displacement of the iodide ion as the leaving group. This process, known as S-carboxymethylation, effectively and irreversibly blocks the thiol group, preventing it from participating in other reactions, such as the formation of disulfide bonds.

dot

Caption: Sₙ2 mechanism of thiol alkylation by this compound.

Quantitative Data on Reactivity

The rate of the reaction between iodoacetate and thiols is dependent on several factors, including the pH, temperature, and the specific thiol-containing molecule. Below is a summary of key quantitative data.

| Parameter | Value | Conditions | Source |

| Second-Order Rate Constant (k) | |||

| Iodoacetate with Cysteine | ~5 M⁻¹s⁻¹ (estimated from comparison with iodoacetamide) | pH 7.2 | [1] |

| Iodoacetamide with Cysteine | 107 M⁻¹s⁻¹ | pH 7.2 | [1] |

| Iodoacetamide with AhpC Thiol | 0.15 M⁻¹s⁻¹ | pH 7.0 | [2] |

| Typical Alkylation Conditions | |||

| Iodoacetamide Concentration | 10 mM - 100 mM | In-solution and in-gel proteomics | [3][4] |

| Incubation Time | 15 - 60 minutes | Room temperature, in the dark | [5][6][7] |

| Temperature | Room Temperature to 37°C | Standard laboratory protocols | [7] |

| pH | 7.5 - 8.5 (slightly alkaline) | Optimal for thiolate formation | [8] |

Note: Iodoacetamide is often used as a proxy for iodoacetate in proteomics literature, and its reactivity is generally higher than that of iodoacetate due to the lack of electrostatic repulsion between the negatively charged iodoacetate and the thiolate anion. The order of reactivity for common alkylating agents is generally maleimide > iodoacetate > iodoacetamide.[9]

Factors Influencing Reactivity

Several factors can significantly impact the efficiency and specificity of the alkylation reaction:

-

pH: The reaction rate is highly pH-dependent. A slightly alkaline pH (typically 7.5-8.5) is optimal as it favors the deprotonation of the thiol group to the more nucleophilic thiolate anion.[8] At lower pH values, the reaction is significantly slower.

-

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to protein denaturation and non-specific reactions. Incubations are typically performed at room temperature or 37°C.

-

Concentration of Reactants: The reaction follows second-order kinetics, meaning the rate is proportional to the concentration of both the thiol and iodoacetate. A molar excess of iodoacetate is typically used to ensure complete alkylation of all available thiols.

-

Presence of Reducing Agents: Prior reduction of disulfide bonds with reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is essential to expose all cysteine residues for alkylation. It is crucial to remove or quench the reducing agent before adding iodoacetate, as it will also react with the alkylating agent.

-

Light Sensitivity: Iodoacetate solutions are light-sensitive and should be prepared fresh and protected from light to prevent degradation.[7]

Experimental Protocols

The following are generalized protocols for the alkylation of thiols in proteins, commonly employed in proteomics workflows.

In-Solution Alkylation of Proteins

This protocol is suitable for purified protein samples or complex protein mixtures in solution.

dot

Caption: General workflow for in-solution protein alkylation.

Methodology:

-

Denaturation and Solubilization: Dissolve the protein sample in a denaturing buffer, such as 8 M urea or 6 M guanidine hydrochloride in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5), to unfold the protein and expose all cysteine residues.[6]

-

Reduction: Add a reducing agent to cleave disulfide bonds. Common choices are TCEP (final concentration of 5 mM) or DTT (final concentration of 10 mM). Incubate at room temperature for 20-30 minutes.[3][6]

-

Alkylation: Add a freshly prepared solution of this compound to a final concentration of 10-20 mM. Incubate at room temperature for 15-30 minutes in the dark.[6]

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as DTT, to consume the excess iodoacetate.

-

Sample Cleanup: Remove excess reagents by dialysis, buffer exchange, or precipitation to prepare the sample for downstream applications like enzymatic digestion and mass spectrometry.

In-Gel Alkylation of Proteins

This protocol is used for proteins that have been separated by gel electrophoresis.

Methodology:

-

Excision and Destaining: Excise the protein band of interest from the stained gel and cut it into small pieces. Destain the gel pieces with a solution of acetonitrile and ammonium bicarbonate until the gel pieces are clear.

-

Reduction: Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate and incubate at 56°C for 30-60 minutes.[5]

-

Alkylation: Remove the DTT solution and add a solution of 55 mM iodoacetate in 100 mM ammonium bicarbonate. Incubate at room temperature in the dark for 20-30 minutes.[5]

-

Washing: Discard the iodoacetate solution and wash the gel pieces with 100 mM ammonium bicarbonate and then with acetonitrile to dehydrate them. The gel pieces are now ready for in-gel digestion.[10]

Enzyme Inhibition Assay

Iodoacetate is a well-known irreversible inhibitor of many enzymes, particularly those with a catalytic cysteine residue in their active site.

Methodology:

-

Reagent Preparation: Prepare the enzyme, substrate, and a series of this compound concentrations in a suitable assay buffer. The optimal pH will depend on the specific enzyme but should be one where the enzyme is active and the iodoacetate can react.

-

Pre-incubation: Mix the enzyme with the different concentrations of this compound and incubate for a defined period to allow for the inhibition reaction to occur.

-

Initiate Reaction: Add the substrate to the enzyme-inhibitor mixture to start the enzymatic reaction.

-

Monitor Reaction: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity as a function of the iodoacetate concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Potential Side Reactions and Specificity

While iodoacetate is highly reactive towards thiols, side reactions with other amino acid residues can occur, especially at higher pH, elevated temperatures, or with prolonged incubation times. Potential off-target modifications include the alkylation of methionine, histidine, lysine, and the N-terminal amino group.[11][12] To ensure specificity for cysteine residues, it is recommended to perform the alkylation at a slightly alkaline pH (around 8.0) and to use the minimum necessary concentration and incubation time.[11]

Conclusion

The reaction of this compound with thiols is a robust and widely utilized chemical modification in biological research and drug development. A thorough understanding of the SN2 reaction mechanism, the influence of key parameters such as pH, and adherence to optimized experimental protocols are crucial for achieving specific and efficient alkylation of cysteine residues. This guide provides the foundational knowledge and practical methodologies for researchers to effectively employ this compound in their studies of protein structure, function, and inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Useful Protocols [research.childrenshospital.org]

- 5. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]

- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of Lithium Iodoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of lithium iodoacetate (LiICH₂COO), a compound of interest in various research and development applications, including as a cysteine peptidase inhibitor. This document details the expected outcomes from key spectroscopic techniques, provides comprehensive experimental protocols, and presents data in a structured format for ease of reference.

Molecular and Crystal Structure

This compound is an ionic compound consisting of a lithium cation (Li⁺) and an iodoacetate anion (ICH₂COO⁻). Understanding its solid-state structure is fundamental to interpreting its spectroscopic properties.

Crystal Structure Data

X-ray powder diffraction data reveals that this compound is isostructural with lithium chloroacetate and lithium bromoacetate.[1] The crystal structure has been determined from synchrotron powder diffraction data.[1] Unlike many other alkali halogenoacetates, the lithium salts do not readily undergo thermal polymerization, a stability attributed to the strong polarizing effect of the small lithium cation, which favors a crystal structure where each lithium cation is coordinated to four oxygen atoms from four different iodoacetate molecules.[1]

A logical diagram illustrating the relationship between the constituent ions and the resulting compound is presented below.

Caption: Ionic bonding in this compound.

The key crystallographic data for this compound are summarized in the table below.

| Parameter | Value[1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1812 (10) |

| b (Å) | 4.8922 (8) |

| c (Å) | 9.0468 (10) |

| β (°) | 93.251 (5) |

| Z (formula units/cell) | 4 |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of the iodoacetate anion and its interaction with the lithium cation. While specific spectra for this compound are not widely available in open literature, extensive data for the closely related sodium iodoacetate provides a reliable basis for interpretation. The primary vibrational modes are associated with the carboxylate group (COO⁻), the methylene group (CH₂), and the carbon-iodine bond (C-I).

Expected Vibrational Modes

The table below summarizes the expected vibrational frequencies and their assignments for the iodoacetate anion, based on data from sodium iodoacetate.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~2950 | ν(CH₂) | Antisymmetric CH₂ stretching |

| ~2900 | ν(CH₂) | Symmetric CH₂ stretching |

| ~1600 | νₐ(COO⁻) | Antisymmetric COO⁻ stretching |

| ~1420 | νₛ(COO⁻) | Symmetric COO⁻ stretching |

| ~1390 | δ(CH₂) | CH₂ scissoring |

| ~1200 | ω(CH₂) | CH₂ wagging |

| ~950 | ρ(CH₂) | CH₂ rocking |

| ~680 | ν(C-I) | C-I stretching |

| ~650 | δ(COO⁻) | COO⁻ scissoring |

| ~500 | ν(Li-O) | Lithium-Oxygen lattice mode |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes a standard method for acquiring the FT-IR spectrum of a solid sample like this compound.

Caption: Workflow for ATR FT-IR Spectroscopy.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Collection: Collect a background spectrum with the clean, empty ATR accessory. This will account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount of finely powdered this compound onto the center of the ATR crystal.

-

Data Acquisition: Lower the press arm to apply consistent pressure on the sample, ensuring good contact with the crystal. Collect the sample spectrum. A typical measurement would involve co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum. Perform baseline correction and peak picking to identify the vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ⁷Li NMR are the most informative techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single resonance corresponding to the two equivalent protons of the methylene group (CH₂).

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.6 - 3.8 (in D₂O) | Singlet | ICH₂- |

Note: The exact chemical shift can vary depending on the solvent and concentration. The value provided is based on typical shifts for similar compounds in D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display two distinct signals for the two carbon atoms in the iodoacetate anion.

| Nucleus | Expected Chemical Shift (ppm) | Assignment |

| ¹³C | ~175 | -COO⁻ |

| ¹³C | ~ -5 | I-CH₂- |

Note: The chemical shift of the carbon attached to iodine is significantly shifted upfield due to the heavy atom effect. Spectra are available on the SpectraBase database, confirming these assignments.[2]

⁷Li NMR Spectroscopy

Lithium has two NMR-active isotopes, ⁷Li (92.4% natural abundance) and ⁶Li (7.6% abundance).[3] ⁷Li is more commonly used due to its higher sensitivity.[4] The ⁷Li chemical shift is sensitive to the coordination environment of the lithium ion.

| Nucleus | Expected Chemical Shift (ppm) | Reference |

| ⁷Li | ~0 | 1 M LiCl in D₂O |

Note: In aqueous solution, the lithium ion is expected to be solvated by water molecules, resulting in a chemical shift close to 0 ppm relative to the standard lithium chloride reference.[5][6]

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H, ¹³C, and ⁷Li NMR spectra of this compound.

Caption: General workflow for NMR spectroscopy.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O). Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the D₂O solvent.

-

Shim the magnetic field to achieve high homogeneity and optimal peak shape.

-

Tune the probe to the resonance frequency of the nucleus being observed (¹H, ¹³C, or ⁷Li).

-

-

Data Acquisition:

-

For ¹H: Acquire a one-pulse spectrum. Typically, 8-16 scans are sufficient.

-

For ¹³C: Acquire a proton-decoupled spectrum to simplify the signals to singlets and enhance the signal-to-noise ratio. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

For ⁷Li: Acquire a one-pulse spectrum. ⁷Li is a quadrupolar nucleus, but in the symmetric environment of a solvated ion, a relatively sharp signal is expected.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections.

-

Reference the spectrum. For ¹H in D₂O, the residual HDO peak (approx. 4.79 ppm) can be used. For ⁷Li, an external standard of 1 M LiCl in D₂O is typically used and set to 0 ppm.[6]

-

Mass Spectrometry (MS)

Mass spectrometry of this compound will primarily provide information on the mass-to-charge ratio (m/z) of the iodoacetate anion. Electrospray ionization (ESI) in negative ion mode is a suitable technique for this analysis.

Expected Mass Spectrum

In negative ion mode ESI-MS, the primary ion observed will be the iodoacetate anion.

| Ion | Formula | Calculated m/z | Expected Observation |

| [M-Li]⁻ | [ICH₂COO]⁻ | 184.91 | Molecular anion of iodoacetate |

Fragmentation of the iodoacetate anion can occur in the mass spectrometer, particularly with tandem MS (MS/MS) techniques. Common fragmentation pathways involve the loss of CO₂ or the iodine atom.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes a general method for analyzing this compound by direct infusion ESI-MS.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water.

-

Instrument Setup:

-

Set the mass spectrometer to operate in negative ion mode.

-

Use a direct infusion setup, introducing the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal for the iodoacetate anion.

-

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-300) to observe the molecular anion.

-

Tandem MS (Optional): To confirm the identity and study fragmentation, perform an MS/MS experiment.

-

Isolate the precursor ion at m/z 184.9.

-

Apply collision-induced dissociation (CID) with an inert gas (e.g., argon) and acquire the product ion spectrum.

-

-

Data Analysis: Analyze the resulting spectra to identify the m/z of the parent ion and any significant fragment ions.

This comprehensive guide provides the foundational spectroscopic information and methodologies for the characterization of this compound, serving as a valuable resource for professionals in research and drug development.

References

- 1. Structure determination of lithium chloroacetate, lithium bromoacetate and this compound by powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Lithium detection [nmr.chem.ucsb.edu]

- 4. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 5. mdpi.com [mdpi.com]

- 6. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Lithium Iodoacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Lithium iodoacetate is a chemical compound that combines the inherent toxicities of both the lithium ion and the iodoacetate anion. Iodoacetic acid is a potent alkylating agent and a known inhibitor of glycolysis, exhibiting significant cytotoxic and genotoxic effects.[1][2] The lithium ion, while used therapeutically, has a narrow therapeutic index and can induce neurotoxicity and nephrotoxicity at elevated concentrations.[3][4] This guide provides a comprehensive overview of the health and safety considerations necessary for the handling of this compound in a research and drug development setting. It consolidates toxicological data, outlines safe handling protocols, and details emergency procedures to ensure the safety of laboratory personnel.

Chemical and Physical Properties

This compound (C₂H₂ILiO₂) is the lithium salt of iodoacetic acid.[5] While specific data for the salt is limited, the properties can be inferred from its constituent components and related compounds. It is expected to be a solid, soluble in water, and sensitive to light.[6][7]

| Property | Data | Source |

| Molecular Formula | C₂H₂ILiO₂ | [5] |

| Molecular Weight | 191.88 g/mol | [5] |

| Appearance | White to yellowish crystalline solid (inferred from iodoacetic acid) | [8] |

| Solubility | Expected to be soluble in water (inferred from lithium acetate and iodoacetic acid) | [6][8] |

| Storage | Store in a cool, dry, well-ventilated place. Keep containers tightly closed. Protect from light. | [7][8][9] |

Toxicological Information

The toxicity of this compound is a composite of the effects of the iodoacetate anion and the lithium cation. Iodoacetic acid is considered the more acutely hazardous component due to its action as a powerful alkylating agent.[1][8]

Iodoacetate Toxicity

Iodoacetic acid (IAA) is a highly toxic compound that acts as an alkylating agent, reacting with cysteine residues in proteins.[1] This reactivity is the basis for its primary mechanism of toxicity: the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway.[10][11]

| Toxicity Endpoint | Observation | References |

| Cytotoxicity | Determined to be one of the most cytotoxic of over 60 disinfection by-products (DBPs) studied, with a median lethal dose in the order of 10⁻⁵ M in vitro. | [1] |

| Genotoxicity | Considered the most genotoxic DBP identified to date. It can induce DNA damage both in vivo and in vitro. | [1][2] |

| Mechanism | Irreversibly inhibits GAPDH by alkylating a catalytic cysteine residue, thereby blocking glycolysis. Also depletes cellular glutathione (GSH). | [10][11][12] |

| Route of Exposure | Causes severe burns to skin and eyes. Toxic if swallowed. Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract. | [13] |

| Reproductive Toxicity | Associated with adverse reproductive outcomes. It inhibits follicle growth, disrupts oocyte maturation, and can induce reproductive and developmental toxicity. | [14][15][16][17] |

Lithium Toxicity

Lithium is a well-established therapeutic agent for bipolar disorder, but it has a narrow therapeutic window, and toxicity is a significant concern.[3][18] Chronic toxicity is more common and often presents with neurological and renal symptoms.[19][20]

| Toxicity Endpoint | Observation | References |

| Neurotoxicity | Symptoms include tremor, hyperreflexia, ataxia, confusion, slurred speech, and in severe cases, seizures and coma.[20][21] Neurological symptoms may become permanent.[4][20] | [4][20][21] |

| Nephrotoxicity | Chronic use can lead to kidney damage, including nephrogenic diabetes insipidus, by impairing the kidney's ability to concentrate urine.[3][20] | [3][20] |

| Acute Toxicity | Primarily presents with gastrointestinal symptoms such as nausea, vomiting, and diarrhea.[19][20] | [19][20] |

| Monitoring | Regular monitoring of serum lithium levels is crucial to prevent toxicity.[3][4] | [3][4] |

Mechanism of Action: Glycolysis Inhibition

The primary cytotoxic mechanism of the iodoacetate component is the disruption of cellular energy metabolism. It specifically targets and irreversibly inhibits Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), an essential enzyme in the glycolysis pathway.[12][22] This inhibition prevents the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, halting ATP production from this critical pathway.[10]

Caption: Inhibition of glycolysis by this compound.

Health and Safety Considerations

Given its classification as a potent alkylating agent and cytotoxic compound, this compound must be handled with stringent safety protocols similar to those used for other hazardous chemotherapy agents.[23][24]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent personal exposure.

| PPE Item | Specification |

| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. |

| Lab Coat | A disposable, solid-front gown with tight-fitting cuffs. |

| Eye Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield should be used when there is a risk of splashing. |

| Respiratory | A NIOSH-approved respirator may be required for handling powders outside of a certified containment device. |

Engineering Controls

-

Chemical Fume Hood/Biological Safety Cabinet: All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to protect the user from inhalation.[25]

-

Ventilation: The laboratory must be well-ventilated to minimize ambient concentrations.

Handling and Storage

-

Receiving: Upon receipt, inspect the package integrity in a designated area.[25]

-

Storage: Store in a locked, dedicated cabinet away from incompatible materials, particularly oxidizing agents.[24][26] The storage area should be cool, dry, and protected from light.[7][8]

-

Weighing: Weighing of the powder should be done within a containment device (e.g., ventilated balance enclosure or chemical fume hood) to avoid aerosolization.

-

Transport: When transporting the chemical, use sealed, shatter-proof secondary containers.

Spill and Emergency Procedures

-

Spill Kit: A dedicated cytotoxic spill kit must be readily available.

-

Small Spill (Solid): Gently cover with absorbent material. Do not dry sweep. Moisten the absorbent material and carefully collect it into a labeled hazardous waste container.

-

Small Spill (Liquid): Absorb with spill pads. Clean the area with a suitable decontaminating solution, followed by soap and water.

-

Large Spill: Evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

-

Personal Exposure:

-

Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13]

-

Eyes: Flush with water for at least 15 minutes, holding the eyelids open.[13]

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13]

-

Action: In all cases of exposure, seek immediate medical attention.[13]

-

Waste Disposal

All waste contaminated with this compound, including PPE, disposable labware, and cleaning materials, must be disposed of as hazardous cytotoxic waste in accordance with federal, state, and local regulations.[9][13] Do not dispose of it in standard lab trash or down the drain.

Experimental Protocols

Methodologies involving this compound require meticulous planning and execution to ensure both experimental integrity and personnel safety.

Example Protocol: In Vitro Cell Viability Assay

This protocol outlines the preparation of a this compound solution for treating cultured cells to assess cytotoxicity.

Objective: To determine the IC50 of this compound in a human pancreatic cancer cell line (e.g., PANC-1).[27]

Materials:

-

This compound powder

-

Sterile, anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

PANC-1 cells

-

96-well cell culture plates

-

MTT or similar cell viability reagent

Methodology:

-

Stock Solution Preparation (e.g., 10 mM):

-

Perform all work in a certified chemical fume hood or biological safety cabinet.

-

Wear appropriate PPE (double gloves, gown, eye protection).

-

Calculate the mass of this compound needed for a 10 mM stock solution in DMSO.

-

Carefully weigh the powder and dissolve it in the appropriate volume of anhydrous DMSO. Ensure complete dissolution.

-

Aliquot the stock solution into small-volume cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or below, protected from light.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM stock solution.

-

Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for the assay (e.g., ranging from 1 µM to 100 µM).

-

-

Cell Treatment:

-

Seed PANC-1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the old medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

After incubation, perform an MTT assay according to the manufacturer's instructions to assess cell viability.

-

Read the absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control.

-

Plot the data and determine the IC50 value using appropriate software.

-

-

Decontamination and Disposal:

-

All media containing this compound must be aspirated into a waste flask containing bleach for decontamination before disposal.

-

All contaminated tips, plates, and other consumables must be disposed of as cytotoxic waste.

-

Safe Handling Workflow

The following diagram illustrates a logical workflow for handling hazardous compounds like this compound in a research setting.

Caption: General workflow for safely handling this compound.

References

- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Iodoacetic Acid, a Water Disinfection Byproduct, Disrupts Hypothalamic, and Pituitary Reproductive Regulatory Factors and Induces Toxicity in the Female Pituitary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 4. Lithium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Lodoacetate lithium + heparin lithium tubes | Deltalab Group [deltalabgroup.com]

- 8. Iodoacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 9. purdue.edu [purdue.edu]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]

- 12. youtube.com [youtube.com]

- 13. isotope.com [isotope.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Iodoacetic acid inhibits follicle growth and alters expression of genes that regulate apoptosis, the cell cycle, estrogen receptors, and ovarian steroidogenesis in mouse ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Iodoacetic acid disrupts mouse oocyte maturation by inducing oxidative stress and spindle abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impacts of iodoacetic acid on reproduction: current evidence, underlying mechanisms, and future research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Mechanisms of Lithium Action: The Old and New Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. litfl.com [litfl.com]

- 20. my.clevelandclinic.org [my.clevelandclinic.org]

- 21. Lithium toxicity: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 22. researchgate.net [researchgate.net]

- 23. droracle.ai [droracle.ai]

- 24. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. aacrjournals.org [aacrjournals.org]

Methodological & Application

Protocol for protein alkylation using Lithium iodoacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein alkylation is a critical step in many proteomics and biochemical workflows, particularly in preparation for mass spectrometry. The primary goal is to irreversibly modify the thiol groups of cysteine residues, preventing the formation or reformation of disulfide bonds. This ensures that proteins remain in a reduced state, which improves enzymatic digestion efficiency and leads to more consistent and reliable peptide identification and quantification.

Iodoacetic acid (IAA) and its salts, such as sodium or lithium iodoacetate, are commonly used alkylating agents. They react with the nucleophilic thiol group of cysteine to form a stable S-carboxymethylcysteine adduct. While iodoacetamide (IAM) is more frequently used in proteomics, iodoacetate presents a valuable alternative. This document provides a detailed protocol for protein alkylation using iodoacetate.

Note on this compound: This protocol specifies the use of iodoacetate. The reactive species in the alkylation reaction is the iodoacetate anion. Therefore, the counter-ion (e.g., Lithium, Sodium, or H+) is not expected to significantly alter the reaction mechanism or protocol. This protocol is directly applicable for this compound, sodium iodoacetate, or iodoacetic acid.

Principle of Cysteine Alkylation

The process involves two primary chemical steps:

-

Reduction: Disulfide bonds (-S-S-) within and between protein chains are cleaved to produce free thiol groups (-SH). This is typically accomplished using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-